molecular formula C15H18N2O3S B5866466 methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B5866466
M. Wt: 306.4 g/mol
InChI Key: HKRIDWMFQWRDCJ-UHFFFAOYSA-N
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Description

Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of 4-(tert-butyl)phenylhydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then treated with methyl chloroacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: Shares the tert-butylphenyl group but lacks the oxadiazole and sulfanyl groups.

    Methyl 2-(4-tert-butylphenyl)acetate: Similar structure but without the oxadiazole ring.

Uniqueness

Methyl 2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazole ring and sulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)11-7-5-10(6-8-11)13-16-17-14(20-13)21-9-12(18)19-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRIDWMFQWRDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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